molecular formula C8H10F3NO2 B1401769 (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile CAS No. 1311283-94-9

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile

Cat. No. B1401769
M. Wt: 209.17 g/mol
InChI Key: JVUAQKZGURYUMF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile, also known as EF5, is a hypoxia marker that is used in scientific research to detect the presence of hypoxia in tissues. Hypoxia is a state where there is a deficiency of oxygen in the tissues, which can lead to various diseases such as cancer, stroke, and heart disease. EF5 is a useful tool for researchers to study hypoxia and develop treatments for related diseases.

Mechanism Of Action

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile works by binding to proteins in hypoxic cells, forming a stable adduct that can be detected using immunohistochemistry or other imaging techniques. The adduct is stable under a wide range of conditions, making it a useful tool for detecting hypoxia in tissues.

Biochemical And Physiological Effects

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is a relatively safe compound and has no known side effects when used in laboratory experiments. It is metabolized by the liver and excreted in the urine. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile has been shown to be effective in detecting hypoxia in a variety of tissues, including tumors and normal tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is its stability under a wide range of conditions, which makes it a useful tool for detecting hypoxia in tissues. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is also relatively easy to use and can be detected using a variety of imaging techniques. One limitation of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is that it is not very specific for hypoxia and can bind to other proteins in cells, leading to false positives. Additionally, (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is not effective in detecting acute hypoxia and is better suited for detecting chronic hypoxia.

Future Directions

There are several future directions for research involving (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile. One area of research is to develop more specific hypoxia markers that can distinguish between acute and chronic hypoxia. Another area of research is to develop new imaging techniques that can detect hypoxia in vivo, allowing for real-time monitoring of hypoxic regions within the body. Finally, researchers are also exploring the use of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile as a therapeutic agent for treating hypoxic tumors, by targeting the hypoxic regions within the tumor and increasing the effectiveness of radiation therapy and chemotherapy.

Scientific Research Applications

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile has been widely used in scientific research to detect hypoxia in tissues. It is commonly used in cancer research to identify hypoxic regions within tumors. Hypoxic regions within tumors are known to be more resistant to radiation therapy and chemotherapy, making it important to identify and target these regions. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile can also be used to study other diseases that are associated with hypoxia, such as stroke and heart disease.

properties

IUPAC Name

(E)-5-ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c1-2-14-7(13)5-6(3-4-12)8(9,10)11/h5-6,13H,2-3H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUAQKZGURYUMF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(CC#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(CC#N)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.